molecular formula C7F14 B2851162 Perfluorohept-3-ene CAS No. 71039-88-8

Perfluorohept-3-ene

Cat. No.: B2851162
CAS No.: 71039-88-8
M. Wt: 350.05 g/mol
InChI Key: UAEWLONMSWUOCA-UHFFFAOYSA-N
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Description

Perfluorohept-3-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by a fully fluorinated carbon chain with a double bond at the third carbon position. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity .

Mechanism of Action

Target of Action

Perfluorohept-3-ene is a type of perfluoroalkylated compound (PFC). PFCs have been found to have neurotoxic effects, particularly in developmentally exposed animals . The nervous system is one of the most sensitive targets of these environmental contaminants .

Mode of Action

Studies on pfcs have shown that they may affect the thyroid system, influence calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These effects could potentially be attributed to this compound as well, given its classification as a PFC.

Biochemical Pathways

Given the potential effects on the thyroid system, calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation, it can be inferred that multiple biochemical pathways could be impacted .

Pharmacokinetics

It is known that pfcs are extremely persistent towards degradation due to the carbon-fluorine bond, which has a very high bond strength . This suggests that this compound could potentially have a long half-life in the body and environment.

Result of Action

The main findings are that PFCs may induce neurobehavioral effects, particularly in developmentally exposed animals . These effects are often subtle and inconclusive and are often induced at concentrations where other toxic effects also are expected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Due to the carbon-fluorine bond, these chemicals are extremely persistent towards degradation . This suggests that environmental persistence could potentially influence the bioavailability and toxicity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorohept-3-ene can be synthesized through various methods, including the telomerization of tetrafluoroethylene with perfluoroalkyl iodides. This process typically involves the use of radical initiators and specific reaction conditions to achieve the desired product . Another method involves the dehydrofluorination of perfluorinated precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes, such as electrochemical fluorination or direct fluorination of hydrocarbon precursors. These methods are designed to produce high-purity perfluorinated compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

Perfluorohept-3-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a range of functionalized perfluorinated compounds .

Comparison with Similar Compounds

Similar Compounds

Perfluorohept-3-ene can be compared with other perfluorinated compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific carbon chain length and the position of the double bond, which can influence its reactivity and the types of derivatives that can be synthesized from it .

Properties

IUPAC Name

1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEWLONMSWUOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895283
Record name 3-Perfluoroheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71039-88-8
Record name 3-Perfluoroheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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